5-Hydroxyquinoline-2-carbonitrile
Overview
Description
5-Hydroxyquinoline-2-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both hydroxyl and nitrile functional groups in this compound makes it a versatile compound with unique chemical properties.
Mechanism of Action
Target of Action
5-Hydroxyquinoline-2-carbonitrile is a derivative of the 8-Hydroxyquinoline structure . 8-Hydroxyquinoline derivatives are known to bind to a diverse range of targets with high affinities . They are considered “privileged structures” due to their ability to interact with multiple biotargets . .
Mode of Action
It’s worth noting that 8-hydroxyquinoline derivatives, to which this compound is related, have been found to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases . These interactions can lead to changes in the activity of these enzymes, potentially influencing various cellular processes .
Biochemical Pathways
8-hydroxyquinoline derivatives have been found to interact with 2og-dependent enzymes, which are involved in a variety of biochemical pathways . These enzymes play roles in processes such as DNA repair, collagen formation, and hypoxic response regulation .
Result of Action
It’s worth noting that 8-hydroxyquinoline derivatives have been found to have a broad range of biological properties . These include potential roles in treating various diseases, given their interactions with multiple targets .
Biochemical Analysis
Biochemical Properties
5-Hydroxyquinoline-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of quinoline derivatives. The compound can affect the levels of metabolites and influence the overall metabolic flux. For example, it may inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can affect cellular respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
5-Hydroxyquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in various industrial processes.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential and used in various therapeutic applications.
5-Carboxy-8-hydroxyquinoline: An effective broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases.
Quinoline-2-carbonitrile: Shares structural similarities but lacks the hydroxyl group, affecting its chemical reactivity and biological activity.
Uniqueness: 5-Hydroxyquinoline-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
5-hydroxyquinoline-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWFTPUPUVGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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